2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid
Overview
Description
2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H6O4 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2-oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets in a way that results in various biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzofuran compounds have been found to exhibit various biological activities, which would result from their molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid using potassium permanganate . This reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex benzofuran derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the benzofuran ring, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized benzofuran derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with similar chemical properties.
Benzofuran-2-carboxylic acid: A related compound with a different substitution pattern on the benzofuran ring.
Uniqueness
2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzofuran derivatives .
Properties
IUPAC Name |
2-oxo-3H-1-benzofuran-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-7-4-5-2-1-3-6(9(11)12)8(5)13-7/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVTINVBCHWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.